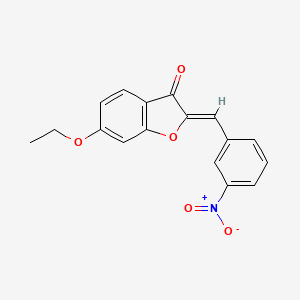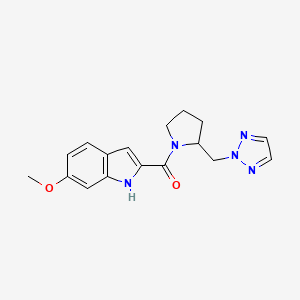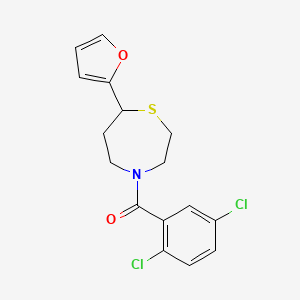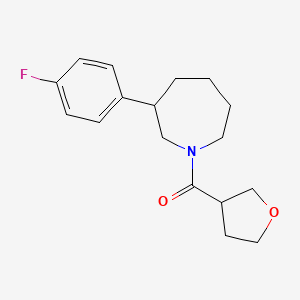![molecular formula C22H27N7O3S2 B2520604 7-(2-(ベンゾ[d]チアゾール-2-イルチオ)エチル)-8-(4-(2-ヒドロキシエチル)ピペラジン-1-イル)-1,3-ジメチル-1H-プリン-2,6(3H,7H)-ジオン CAS No. 501352-48-3](/img/structure/B2520604.png)
7-(2-(ベンゾ[d]チアゾール-2-イルチオ)エチル)-8-(4-(2-ヒドロキシエチル)ピペラジン-1-イル)-1,3-ジメチル-1H-プリン-2,6(3H,7H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H27N7O3S2 and its molecular weight is 501.62. The purity is usually 95%.
BenchChem offers high-quality 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
クオラムセンシング阻害
クオラムセンシングは、細菌細胞間のコミュニケーションを記述するよく知られた用語です。 細菌は、クオラムセンシング経路を使用して、栄養素の利用可能性、防御機構などの外部因子に応答し、バイオフィルム形成や毒性物質の産生などの宿主への毒性行動を調整します 。 Oprea1_162995の文脈では、それは潜在的なクオラムセンシング阻害剤として調査されてきました。 具体的には:
- LasBシステム: Oprea1_162995から誘導された化合物3、6、および7は、LasBシステムにおいて有望なクオラムセンシング阻害を示しました。 それらのIC50値はそれぞれ115.2μg / mL、182.2μg / mL、および45.5μg / mLです。 これらの化合物は、細菌間のコミュニケーションを妨げ、バイオフィルム形成と毒性を潜在的に影響を与える可能性があります .
- PqsRシステム: PqsRシステムでは活性は観察されず、LasBシステムに対する選択性を示唆しています .
抗バイオフィルム特性
バイオフィルム形成は、細菌の生存と病原性にとって重要なプロセスです。 Oprea1_162995、特に化合物7は、緑膿菌に対する中程度の抗バイオフィルム形成活性を示しました。 この特性は、細菌感染症の対策と治療戦略の改善に役立つ可能性があります .
潜在的な創薬テンプレート
計算計算によると、Oprea1_162995から誘導された化合物は、さらなる創薬のための優れたテンプレートとして機能します。 緑膿菌のクオラムセンシングLasRシステムの活性部位への結合親和性は、それらが治療薬としての可能性を示しています .
要約すると、Oprea1_162995は、クオラムセンシング阻害、抗バイオフィルム特性、および創薬のためのテンプレートとして有望です。 これらの分野における潜在能力を十分に探求するには、さらなる研究が必要です . 🌟
作用機序
Target of Action
The compound, also known as Oprea1_162995, primarily targets the LasB quorum sensing system of Gram-negative bacteria . The LasB system is a well-known term for describing bacterial cell-cell communication, which bacteria use to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Mode of Action
Oprea1_162995 interacts with its targets by binding to the active site of the LasR system of Pseudomonas aeruginosa . This interaction inhibits the quorum sensing pathways, thereby jamming interbacterial communication and organization . It’s important to note that this compound inhibits quorum sensing without being antibiotic .
Biochemical Pathways
The compound affects the quorum sensing pathways in Gram-negative bacteria. These pathways are used by bacteria for cell-cell communication, responses to external factors, and to coordinate behavior such as biofilm formation and pathogenesis . By inhibiting these pathways, the compound prevents the formation of biofilm, reduces the production of toxins, and discourages bacteria to develop future resistance .
Result of Action
As a result of its action, Oprea1_162995 shows promising quorum-sensing inhibitory activities . In addition, it shows moderate anti-biofilm formation of Pseudomonas aeruginosa .
生化学分析
Biochemical Properties
Oprea1_162995 plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its function . For instance, it has been found to inhibit quorum sensing in Gram-negative bacteria, which is a form of bacterial cell-cell communication .
Cellular Effects
Oprea1_162995 has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the growth of Pseudomonas aeruginosa, a common Gram-negative bacterium .
Molecular Mechanism
The molecular mechanism of action of Oprea1_162995 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to the active site of the LasR system in Pseudomonas aeruginosa, inhibiting its quorum sensing capabilities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oprea1_162995 change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of Oprea1_162995 vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Oprea1_162995 is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Oprea1_162995 is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Oprea1_162995 and its effects on activity or function are important aspects of its biochemistry . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O3S2/c1-25-18-17(19(31)26(2)22(25)32)29(20(24-18)28-9-7-27(8-10-28)11-13-30)12-14-33-21-23-15-5-3-4-6-16(15)34-21/h3-6,30H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWCDZCNHHKPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CCO)CCSC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B2520521.png)

![8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2520525.png)
![2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole](/img/structure/B2520526.png)
![N-(3-acetylphenyl)-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2520527.png)


![3-[(E)-{2-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene}amino]benzoic acid](/img/structure/B2520533.png)

![2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2520535.png)
![4-[4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]morpholine](/img/structure/B2520536.png)
![1-({3-Methyl-2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B2520539.png)
![butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2520541.png)

